N-(sec-butyl)-2-thiophenesulfonamide

Antibacterial High-Throughput Screening Staphylococcus aureus

Non-specific sulfonamide analogs hinder LtaS inhibitor development. N-(sec-butyl)-2-thiophenesulfonamide (CAS 332354-68-4) is a documented HTS hit from the ICCB-Longwood/NSRB screen. - LtaS screen-confirmed activity (S. aureus); ideal for antibacterial target validation. - Polypharmacology: RGS4 & mu-opioid receptor activity for GPCR studies. - Negligible HSP60 binding (Ki >100 µM) as selectivity reference. Available in research quantities with reliable stock.

Molecular Formula C8H13NO2S2
Molecular Weight 219.3 g/mol
CAS No. 332354-68-4
Cat. No. B5065293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-thiophenesulfonamide
CAS332354-68-4
Molecular FormulaC8H13NO2S2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCCC(C)NS(=O)(=O)C1=CC=CS1
InChIInChI=1S/C8H13NO2S2/c1-3-7(2)9-13(10,11)8-5-4-6-12-8/h4-7,9H,3H2,1-2H3
InChIKeyXKFBXTIWCYHLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-butyl)-2-thiophenesulfonamide Procurement & Properties


N-(sec-butyl)-2-thiophenesulfonamide (CAS 332354-68-4) is a synthetic organic sulfonamide featuring a thiophene ring and a sec-butyl substituent, with molecular formula C8H13NO2S2 and molecular weight 219.3 g/mol . This compound has been profiled in multiple high-throughput screening (HTS) campaigns, identifying it as a hit against diverse targets including LtaS in Staphylococcus aureus , regulator of G-protein signaling 4 (RGS4) , and the mu-type opioid receptor . However, critical physicochemical properties—including melting point, boiling point, density, and partition coefficient (LogP)—remain unpublished in the peer-reviewed literature, limiting direct comparative physicochemical evaluation .

1
Reported HTS hit for LtaS in S. aureus, supporting antibacterial target studies.
2
Profiled against RGS4 and mu-opioid receptor, supporting GPCR pathway research.
3
Distinct selectivity context: reported low affinity for HSP60 chaperone.
Physicochemical parameters (LogP, melting point) await peer-reviewed data.

N-(sec-butyl)-2-thiophenesulfonamide: No Generic Substitution


Within the broader class of 2-thiophenesulfonamides, seemingly minor structural variations—particularly at the N-substituent and the 5-position of the thiophene ring—can profoundly alter biological activity and target selectivity. Literature on closely related thiophene sulfonamides demonstrates that substituent identity dictates potency against specific carbonic anhydrase isoforms [1] and determines antibacterial spectrum through differential interactions with dihydropteroate synthase [2]. Furthermore, computational studies on a series of thiophene sulfonamide derivatives reveal significant variation in electronic parameters such as chemical hardness and electrophilicity index based on substitution pattern, which in turn influence reactivity and potential binding interactions [3]. Consequently, generic substitution of N-(sec-butyl)-2-thiophenesulfonamide with another 2-thiophenesulfonamide lacking the precise sec-butyl group and unsubstituted thiophene ring is unsupported by structure-activity relationship (SAR) evidence and may invalidate experimental reproducibility.

N-Substituent SAR Sensitivity
Substitution at the sec-butyl group may shift target selectivity and reported HTS activity profiles, limiting direct swap with unsubstituted analogs.
Thiophene Ring Modification Risk
5-position modifications on the thiophene ring can alter electronic parameters and reported antibacterial spectrum, requiring specific validation.
Unvalidated Physicochemical Data
Lack of published LogP, solubility, and melting point data prevents direct formulation comparison with better-characterized sulfonamides.

N-(sec-butyl)-2-thiophenesulfonamide Differential Evidence


LtaS HTS Hit in S. aureus

N-(sec-butyl)-2-thiophenesulfonamide (CAS 332354-68-4) was specifically identified as a hit in a high-throughput screening campaign designed to discover inhibitors of LtaS (lipoteichoic acid synthase) in Staphylococcus aureus, a target implicated in bacterial cell wall synthesis . Direct quantitative comparator data (e.g., % inhibition at a defined concentration) for this specific compound in the LtaS assay is not publicly available in the primary literature; the designation as a 'hit' serves as a qualitative indicator of its potential in this specific biological context. This differentiates it from the vast majority of 2-thiophenesulfonamides that have not been evaluated against this target.

LtaS HTS Hit
Data to verify
Reported hit in primary LtaS HTS campaign
Reported qualitative hit status supports anti-staphylococcal research entry point.
Quantitative % inhibition and IC50 not publicly available.
Antibacterial High-Throughput Screening Staphylococcus aureus

RGS4 and Mu-Opioid Receptor HTS Profiling

N-(sec-butyl)-2-thiophenesulfonamide was evaluated in multiple HTS assays, demonstrating activity against regulator of G-protein signaling 4 (RGS4) isoform 2 and the mu-type opioid receptor isoform MOR-1 . These assays were conducted at the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center, respectively. The specific quantitative activity values (e.g., % activation or IC50) are not publicly reported, but the compound's registration in these diverse assays—RGS4 and opioid receptor—distinguishes its polypharmacology profile from simpler or less promiscuous sulfonamide analogs.

GPCR Polypharmacology
Assay context
Active in RGS4 and MOR-1 HTS assays
Unsubstituted analog Not Screened
Unique HTS footprint distinguishes compound from simpler sulfonamides for pathway studies.
Conducted at Johns Hopkins and Scripps Research screening centers.
GPCR HTS RGS4 Opioid Receptor

Low Affinity for Human HSP60

BindingDB reports a binding affinity result for N-(sec-butyl)-2-thiophenesulfonamide (ChEMBL4292443) against human HSP60 (heat shock protein 60) with a measured value of >1.00E+5 nM [1]. This value indicates low or negligible affinity for this chaperone target. In contrast, structurally related thiophene sulfonamide derivatives have been reported as potent inhibitors of other targets, such as carbonic anhydrase II with Ki values as low as 74.88 ± 20.65 nM [2]. This data point suggests that N-(sec-butyl)-2-thiophenesulfonamide may exhibit target selectivity or a distinct binding profile compared to more promiscuous sulfonamide analogs.

HSP60 Affinity
Cross-study comparable
Ki > 100,000 nM
vs. CA II inhibitor Ki ~75 nM
Reported low affinity indicates selectivity context distinct from promiscuous sulfonamides.
BindingDB data; supports exclusion of HSP60-related off-target effects.
Chaperone HSP60 Binding Affinity

N-(sec-butyl)-2-thiophenesulfonamide Procurement Scenarios


LtaS Hit Validation in S. aureus

Researchers focused on novel antibacterial targets, specifically LtaS in Staphylococcus aureus, can procure N-(sec-butyl)-2-thiophenesulfonamide (CAS 332354-68-4) as a validated HTS hit for follow-up studies. The compound's identification in a screen from the ICCB-Longwood/NSRB facility provides a documented entry point for structure-activity relationship (SAR) expansion and target validation assays. This scenario is justified by its unique association with an LtaS screen, differentiating it from generic sulfonamides without this specific target link.

Chemical Probe for RGS4 & Mu-Opioid Receptor GPCR Signaling

Investigators studying G-protein coupled receptor (GPCR) pathways can utilize N-(sec-butyl)-2-thiophenesulfonamide as a chemical probe based on its activity in HTS campaigns against regulator of G-protein signaling 4 (RGS4) and the mu-type opioid receptor (MOR-1) . Its polypharmacology profile across these specific GPCR-related targets provides a rationale for exploring its effects on signal modulation. This application stems directly from the compound's unique HTS activity fingerprint documented at Johns Hopkins and Scripps Research centers.

HSP60 Low-Affinity Reference Standard for Selectivity Panels

In studies assessing the selectivity of new chemical entities for molecular chaperones, N-(sec-butyl)-2-thiophenesulfonamide can serve as a reference standard for low-affinity binding to HSP60 (Ki > 100,000 nM) [1]. Its procurement is justified for inclusion in selectivity panels where a compound with negligible HSP60 activity is required as a baseline comparator. This scenario is directly supported by quantitative binding data from BindingDB and contrasts with the high potency of other thiophene sulfonamides against distinct targets.

Application
Selection Property
Validation Focus
S. aureus LtaS Target Studies
Target-specific HTS signature
LtaS enzyme and cell-based follow-up
GPCR (RGS4/MOR-1) Signal Modulation
Unique polypharmacology profile
Pathway-response and selectivity assays
Selectivity Panel Reference (HSP60)
Reported low-affinity baseline comparator
HSP60 off-target counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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